molecular formula C17H14O3 B14448969 COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY- CAS No. 73791-14-7

COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY-

Cat. No.: B14448969
CAS No.: 73791-14-7
M. Wt: 266.29 g/mol
InChI Key: HZLSSFJUTVBUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY-: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods: Industrial production of coumarin derivatives, including 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other coumarin derivatives, it exhibits a unique combination of pharmacological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

73791-14-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2-ethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)20-17(15)19/h3-10,18H,2H2,1H3

InChI Key

HZLSSFJUTVBUBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.